2-[(E)-[(2,4-Dichlorophenyl)methylidene]amino]isoindole-1,3-dione
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Overview
Description
2-[(2,4-dichlorobenzylidene)amino]-1H-isoindole-1,3(2H)-dione is a chemical compound with the molecular formula C15H8Cl2N2O2. It is known for its unique structure, which includes a dichlorobenzylidene group attached to an isoindole dione core.
Preparation Methods
The synthesis of 2-[(2,4-dichlorobenzylidene)amino]-1H-isoindole-1,3(2H)-dione typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and phthalimide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
2-[(2,4-dichlorobenzylidene)amino]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzylidene group, where chlorine atoms can be replaced by other nucleophiles
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(2,4-dichlorobenzylidene)amino]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 2-[(2,4-dichlorobenzylidene)amino]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to inhibit certain enzymes and disrupt cellular processes .
Comparison with Similar Compounds
2-[(2,4-dichlorobenzylidene)amino]-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:
- 2-[(2,4-dichlorobenzylidene)amino]benzonitrile
- Methyl 2-(2,3-dichlorobenzylidene)acetoacetate
- 2-[(Z)-(2,4-Dichlorobenzylidene)amino]-1H-isoindole-1,3(2H)-dione
These compounds share structural similarities but differ in their functional groups and specific chemical properties.
Properties
Molecular Formula |
C15H8Cl2N2O2 |
---|---|
Molecular Weight |
319.1 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C15H8Cl2N2O2/c16-10-6-5-9(13(17)7-10)8-18-19-14(20)11-3-1-2-4-12(11)15(19)21/h1-8H |
InChI Key |
BKNJQKPGLWXENM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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